molecular formula C17H12F4N2S B460650 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-21-1

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B460650
CAS No.: 625377-21-1
M. Wt: 352.4g/mol
InChI Key: FPRGSWDRSVHBHX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a cyclopropyl substituent at the 6-position, a trifluoromethyl group at the 4-position, and a 3-fluorobenzylsulfanyl moiety at the 2-position of the pyridine ring. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the cyclopropyl group contributes to conformational rigidity.

Properties

IUPAC Name

6-cyclopropyl-2-[(3-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2S/c18-12-3-1-2-10(6-12)9-24-16-13(8-22)14(17(19,20)21)7-15(23-16)11-4-5-11/h1-3,6-7,11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGSWDRSVHBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Attachment of the Fluorobenzyl Sulfanyl Moiety: The fluorobenzyl sulfanyl group is incorporated through a thiolation reaction, where a fluorobenzyl halide reacts with a thiol compound under basic conditions.

    Cyclopropyl Group Addition: The final step involves the addition of the cyclopropyl group via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Recent studies have highlighted the biological significance of compounds similar to 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile, particularly in antimicrobial and anticancer activities.

  • Antimicrobial Properties :
    • Compounds containing trifluoromethyl groups have shown enhanced antibacterial activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the sulfanyl group may further enhance this activity by improving cellular uptake or interaction with bacterial enzymes .
    • A study demonstrated that related thiourea derivatives exhibited significant antimicrobial effects, suggesting that the sulfanyl component could play a similar role in enhancing efficacy against various pathogens .
  • Antitumor Activity :
    • Some derivatives of nicotinonitrile have been evaluated for their antitumor properties. For instance, compounds with trifluoromethyl groups showed promising results in inhibiting tumor cell proliferation in vitro .
    • The structural framework of this compound may allow it to interact with specific cellular targets involved in cancer progression, potentially leading to new therapeutic strategies .

Case Studies

  • Antimicrobial Efficacy :
    • A study investigating the antimicrobial properties of thiourea derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against various Staphylococcus strains, indicating strong potential for clinical applications .
  • Anticancer Potential :
    • Research on related nicotinonitrile derivatives demonstrated effective inhibition of cancer cell lines such as SW480 and PC3, suggesting that modifications like those present in this compound could enhance therapeutic outcomes in oncology .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group, in particular, enhances its binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile can be contextualized by comparing it to three closely related analogs (Table 1).

Table 1: Structural and Physico-Chemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 2-Position Key Features
This compound C₁₇H₁₂F₄N₂S 352.07 3-Fluorobenzylsulfanyl Enhanced lipophilicity and metabolic stability due to fluorine substitution
2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile C₁₇H₁₃F₃N₂S 334.36 Benzylsulfanyl Lower lipophilicity vs. 3-fluoro analog; potential for π-π interactions
6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile C₁₁H₉F₃N₂S 258.26 Methylthio Reduced steric bulk; higher aqueous solubility
6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile C₁₆H₁₃F₃N₃S 336.35 2-Pyridinylmethylsulfanyl Basic nitrogen introduces polarity and hydrogen-bonding capacity

Key Comparative Analysis

Substituent Effects on Lipophilicity and Solubility The 3-fluorobenzylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the non-fluorinated benzylsulfanyl analog (logP ~3.1) due to fluorine’s electronegativity and hydrophobic character . However, the methylthio analog (logP ~2.0) exhibits higher aqueous solubility, making it more suitable for formulations requiring rapid dissolution .

Electronic and Steric Modifications

  • The trifluoromethyl group at the 4-position is conserved across all analogs, providing strong electron-withdrawing effects that stabilize the pyridine ring and influence reactivity in nucleophilic substitution reactions.
  • The cyclopropyl group at the 6-position contributes to steric hindrance, which may restrict rotational freedom and improve binding affinity to rigid enzymatic pockets.

Metabolic Stability and Bioactivity Fluorine substitution in the target compound’s benzyl group is hypothesized to reduce oxidative metabolism (e.g., CYP450-mediated degradation) compared to the non-fluorinated benzyl analog, extending plasma half-life in vivo . The methylthio analog’s smaller substituent may facilitate faster systemic clearance but limit membrane permeability in hydrophobic environments .

Research Implications and Limitations

While the target compound’s structural features suggest advantages in drug design, empirical data on its biological activity, toxicity, and pharmacokinetics are absent in the provided evidence.

Biological Activity

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H11F3N2OS
  • Molar Mass : 300.3 g/mol
  • CAS Number : 625377-44-8

The compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing trifluoromethyl groups have been shown to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Similar derivatives have demonstrated the ability to reduce inflammatory markers in vitro and in vivo.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation, such as EGFR and Aurora-A kinase.
  • Induction of Apoptosis : Preliminary studies suggest that this compound could promote apoptosis in cancer cells by activating caspase pathways.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of similar nicotinonitrile derivatives on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated IC50 values ranging from 2.57 µM to 10 µM, suggesting significant potency against these cell lines .
  • Anti-inflammatory Activity :
    • In vivo studies demonstrated that compounds with structural similarities reduced edema in mouse models by inhibiting NF-κB signaling pathways, leading to decreased production of pro-inflammatory cytokines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Targeted Cell Line
Compound AAntitumor2.57HepG2
Compound BAnti-inflammatory30J774
Compound CAntitumor5.24A549

Q & A

Q. What synthetic methodologies are recommended for synthesizing 6-cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile?

The synthesis of nicotinonitrile derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile are synthesized via one-pot multicomponent reactions using aryl aldehydes, malononitrile, and thiols under basic conditions . Key steps include:

  • Cyclocondensation : Reacting cyclopropyl carbonyl precursors with nitrile-containing reagents.
  • Sulfanyl Group Introduction : Using 3-fluorobenzyl thiol in the presence of a base (e.g., KOH) to functionalize the pyridine ring.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Characterization should combine:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm; trifluoromethyl as a singlet near δ 120–125 ppm in 13C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~367.08 g/mol for C18H14F4N2S).
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-F stretches) .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

State-of-the-art approaches include:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, optimizing conditions for sulfanyl group attachment .
  • Reaction Path Search : Tools like GRRM or SCINE automate exploration of potential intermediates, reducing trial-and-error experimentation .
  • Machine Learning : Train models on analogous nicotinonitrile derivatives to predict optimal solvents, catalysts, or temperatures .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare trifluoromethyl and sulfanyl substitutions with analogs like 3-((4-chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile to isolate functional group contributions .
  • Standardized Assays : Use controlled protocols (e.g., fixed pH, temperature, and cell lines) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups enhancing metabolic stability but reducing solubility) .

Q. What statistical experimental design (DoE) methods are applicable for optimizing synthesis?

Key methodologies include:

  • Factorial Design : Test variables like temperature, catalyst loading, and solvent polarity to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) to predict optimal conditions .
  • Taguchi Arrays : Minimize experimental runs while maximizing data on orthogonal parameters (e.g., pressure, stirring rate) .

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